molecular formula C20H31NO2 B579277 (1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol CAS No. 16585-08-3

(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol

Cat. No.: B579277
CAS No.: 16585-08-3
M. Wt: 317.473
InChI Key: AGKXKKZYQAPZDW-TZKYPUSKSA-N
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Scientific Research Applications

(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol has several scientific research applications, including:

Future Directions

The concise synthesis of Himgaline should facilitate extensive chemical exploration and biological interrogation . This short entry into Galbulimima alkaloid space allows its extensive exploration and biological interrogation .

Mechanism of Action

Himgaline is a neuroactive metabolite found in the bark of Galbulimima belgraveana trees . Its complex structure and profound biological effects have attracted substantial interest from the scientific community . This article provides a comprehensive review of the mechanism of action of Himgaline, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary targets of Himgaline are yet to be fully defined. It is known that other alkaloids from the same family, such as himbacine, antagonize muscarinic receptors m1 to m5 . These receptors are rhodopsin-like G protein-coupled receptors, subfamily A18 .

Mode of Action

The exact mode of action of Himgaline is still under investigation. Given its structural similarity to himbacine, it is plausible that Himgaline might interact with its targets in a similar manner. It is suggested that himgaline, like other class iii alkaloids, exhibits antispasmodic properties .

Pharmacokinetics

The synthetic burden of Himgaline has been decreased to nearly one-third of the prior best by cross-coupling high fraction aromatic building blocks followed by complete, stereoselective reduction . This advancement should facilitate further studies on the pharmacokinetics of Himgaline.

Result of Action

It is known that class iii alkaloids such as himgaline exhibit antispasmodic properties

Action Environment

It is known that environmental factors can significantly impact the health outcomes and overall wellbeing of individuals and communities . These factors include physical environment (housing quality, air quality, water quality, noise pollution, green spaces), social environment (community support, social inequality, educational opportunities, crime and safety), economic environment (employment status, poverty, access to services), cultural environment (cultural beliefs and practices, language barriers, discrimination), and technological environment (healthcare technology)

Biochemical Analysis

Biochemical Properties

Himgaline interacts with various biomolecules in biochemical reactions. It has been found to antagonize muscarinic receptors M1 to M5, which are rhodopsin-like G protein-coupled receptors . This interaction suggests that Himgaline may play a role in modulating neurotransmission in the nervous system.

Cellular Effects

The effects of Himgaline on cells are largely unexplored due to the complexity of its structure and the difficulty in synthesizing it . It is known that Himgaline has profound biological effects in mammals

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Himgaline at different dosages in animal models have not been extensively studied. It is known that different classes of GB alkaloids, to which Himgaline belongs, can cause diverse physiological effects in mammals

Metabolic Pathways

The metabolic pathways involving Himgaline are not well-characterized. Given its interaction with muscarinic receptors , it is likely that Himgaline is involved in neurotransmitter metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of himgaline has been a challenging task due to its complex structure. recent advancements have significantly simplified the process. The most efficient synthetic route involves a concise 7-step process that includes cross-coupling high fraction aromatic building blocks followed by complete, stereoselective reduction to high fraction sp3 products . This method has reduced the synthetic burden from the previous 19-31 steps to just 7-9 steps .

Industrial Production Methods

Industrial production of himgaline is not yet widespread due to the complexity of its synthesis and the limited availability of its natural source. the recent advancements in synthetic methods hold promise for future industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The synthesis of himgaline involves the use of several reagents and conditions:

Major Products Formed

The major product formed from these reactions is himgaline itself, which is obtained through a series of cross-coupling and reduction steps .

Comparison with Similar Compounds

Similar Compounds

(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol is part of the Galbulimima alkaloid family, which includes other compounds such as:

Uniqueness

This compound is unique due to its specific antispasmodic properties, which differentiate it from other Galbulimima alkaloids like himbacine that have different biological activities .

Properties

IUPAC Name

(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO2/c1-11-6-7-15-16-8-12-9-20(15,23)19(21(11)16)10-17(22)13-4-2-3-5-14(13)18(12)19/h11-18,22-23H,2-10H2,1H3/t11-,12-,13+,14+,15+,16+,17+,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKXKKZYQAPZDW-TZKYPUSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C3N1C45C2(CC(C3)C4C6CCCCC6C(C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]3N1[C@@]45[C@@]2(C[C@@H](C3)[C@@H]4[C@H]6CCCC[C@@H]6[C@H](C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the origin of Himgaline?

A1: Himgaline is a naturally occurring alkaloid isolated from the bark of the rainforest tree Galbulimima belgraveana. [, ]

Q2: What is the chemical structure of Himgaline?

A2: Himgaline possesses a complex hexacyclic structure, characterized by a trans-decalin system and several stereocenters. The absolute stereochemistry of Himgaline, along with other Galbulimima alkaloids, was established through X-ray crystallography. [, ]

Q3: What is the relationship between Himgaline and GB13?

A4: Himgaline and GB13 are structurally related Galbulimima alkaloids. GB13 can be converted into Himgaline through a two-step process involving cyclization and reduction. [, , ] The stereochemistry of (-)-GB13 was revised to 2S based on synthetic studies. []

Q4: What are the key reactions involved in the total synthesis of Himgaline?

A4: Several important reactions are employed in Himgaline synthesis, including:

  • Decarboxylative aza-Michael reaction: This reaction is crucial for constructing the core structure of GB13, a precursor to Himgaline. []
  • Intramolecular Diels-Alder reaction: This reaction efficiently forms the trans-decalin AB-ring system found in Himgaline. [, , ]
  • Intramolecular Michael addition: This reaction assists in building the complex ring system of Himgaline. [, ]
  • Intramolecular enamine aldol addition: This reaction is essential for introducing stereocenters in the Himgaline structure. [, ]
  • Nickel-catalyzed photoredox cross-coupling: This reaction facilitates the coupling of high fraction aromatic building blocks, streamlining the synthesis. []
  • Stereoselective reduction: This step transforms the assembled flat aromatic structures into the final, stereochemically complex Himgaline molecule. []

Q5: What is known about the biosynthesis of Himgaline?

A6: While the complete biosynthetic pathway of Himgaline is not fully elucidated, it is proposed to share similarities with the biosynthesis of other Galbulimima alkaloids. This likely involves a series of enzymatic transformations starting from simple precursors. [, ]

Q6: Has the biological activity of Himgaline been investigated?

A7: While Himgaline is a known constituent of Galbulimima belgraveana bark extracts, its specific biological activity remains largely unexplored. Research has primarily focused on its structural elucidation and chemical synthesis. [, , , , , , , , , ]

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